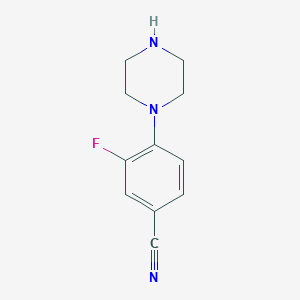

3-Fluoro-4-(piperazin-1-yl)benzonitrile

Description

The exact mass of the compound 3-Fluoro-4-(piperazin-1-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-(piperazin-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(piperazin-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOBEAUQUPPPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344348 | |

| Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182181-38-0 | |

| Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182181-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The document outlines a robust and efficient synthesis pathway, grounded in the principles of nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers with the necessary knowledge for successful synthesis and scale-up.

Introduction: The Significance of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

3-Fluoro-4-(piperazin-1-yl)benzonitrile serves as a critical building block in medicinal chemistry, primarily due to the unique combination of its structural features. The fluorinated benzonitrile core offers metabolic stability and can modulate the electronic properties of a final drug molecule, while the piperazine moiety provides a versatile handle for further functionalization and can improve pharmacokinetic properties. This strategic combination has led to its incorporation into a variety of drug candidates targeting diverse therapeutic areas. A comprehensive understanding of its synthesis is therefore paramount for researchers in the field of drug discovery and development.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl halide or sulfonate with a nucleophile, in this case, piperazine. The presence of the electron-withdrawing nitrile group and the fluorine atom on the benzene ring activates the substrate towards nucleophilic attack.

Two primary starting materials can be considered for this synthesis: 3,4-difluorobenzonitrile or 3-chloro-4-fluorobenzonitrile . While both are viable, the reaction with 3,4-difluorobenzonitrile is often preferred due to the higher reactivity of the fluorine leaving group in SNAr reactions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the carbon atom bearing a leaving group (fluorine or chlorine) on the benzonitrile ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride or chloride ion).

The reaction is regioselective, with the nucleophile preferentially attacking the carbon at the 4-position due to the activating effect of the para-cyano group and the ortho-fluoro group.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution and is analogous to the synthesis of similar compounds, such as 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile[1].

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Difluorobenzonitrile | ≥98% | Commercially Available |

| Piperazine | ≥99% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. The base is crucial to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity, and to scavenge the HF that is formed during the reaction.

-

Addition of Electrophile: To the stirred solution, add 3,4-difluorobenzonitrile (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-fluoro-4-(piperazin-1-yl)benzonitrile as a solid.

-

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-90%. The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Process Visualization

Synthesis Pathway Diagram

Caption: Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile via SNAr.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

| Parameter | Value | Reference/Rationale |

| Starting Material | 3,4-Difluorobenzonitrile | Higher reactivity of F leaving group in SNAr |

| Nucleophile | Piperazine | Forms the desired piperazinyl moiety |

| Solvent | DMSO | Aprotic polar solvent, facilitates SNAr |

| Base | DIPEA | Activates nucleophile and scavenges acid byproduct |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction |

| Reaction Time | 12-24 hours | Typical for SNAr reactions of this type |

| Typical Yield | 70-90% | Based on analogous reactions |

Conclusion

The synthesis of 3-fluoro-4-(piperazin-1-yl)benzonitrile via nucleophilic aromatic substitution of 3,4-difluorobenzonitrile with piperazine is a reliable and high-yielding method. This guide provides a detailed, field-proven protocol that can be readily implemented in a research or process development setting. The mechanistic understanding and procedural details outlined herein are intended to empower scientists to confidently synthesize this valuable pharmaceutical intermediate.

References

-

Zheng, M., Wang, J., Zhang, J., & Luo, S. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1856. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS No. 182181-38-0). As a fluorinated piperazine derivative, this molecule holds interest in medicinal chemistry and drug development. Accurate and thorough spectroscopic characterization is paramount for its unequivocal identification, purity assessment, and for understanding its chemical behavior. This document details the experimental protocols, data interpretation, and structural elucidation based on ¹H NMR, ¹³C NMR, and mass spectrometry, offering field-proven insights into the causality behind experimental choices and data interpretation.

Introduction

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a small organic molecule featuring a fluorinated benzonitrile scaffold linked to a piperazine ring. The presence of the fluorine atom and the piperazine moiety imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the piperazine ring is a common pharmacophore known to interact with various biological targets. The fluorine atom can significantly influence metabolic stability, lipophilicity, and binding affinity.

Given the importance of this structural motif, a robust and unambiguous characterization of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is essential. This guide will provide a detailed examination of its NMR and mass spectral data, serving as a valuable resource for researchers working with this compound or similar chemical entities.

Molecular Structure:

Caption: Experimental workflow for NMR data acquisition and processing.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for 3-Fluoro-4-(piperazin-1-yl)benzonitrile in DMSO-d₆ at 298 K [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 | dd | 1H | H-6 |

| 7.21 | dd | 1H | H-2 |

| 7.15 | t | 1H | H-5 |

| 3.15 | t | 4H | H-b, H-b' |

| 2.85 | t | 4H | H-a, H-a' |

| 2.80 (broad s) | s | 1H | NH |

dd = doublet of doublets, t = triplet, s = singlet

Interpretation:

-

Aromatic Region (7.15-7.35 ppm): The three protons on the benzene ring appear in this region. The downfield shift is characteristic of aromatic protons. The splitting patterns (doublet of doublets and a triplet) are consistent with a 1,2,4-trisubstituted benzene ring. The coupling of these protons with the adjacent fluorine atom further influences their multiplicity.

-

Piperazine Region (2.85-3.15 ppm): The two sets of methylene protons on the piperazine ring appear as triplets. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring (H-b, H-b') are slightly more deshielded (3.15 ppm) due to the electron-withdrawing effect of the aromatic system. The protons on the carbons adjacent to the secondary amine (H-a, H-a') appear at 2.85 ppm. The integration of 4H for each triplet confirms the presence of two equivalent methylene groups in each position.

-

Amine Proton (2.80 ppm): The proton on the secondary amine of the piperazine ring appears as a broad singlet. The broadness is due to quadrupolar relaxation and potential chemical exchange with residual water in the solvent.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 3-Fluoro-4-(piperazin-1-yl)benzonitrile in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 (d, ¹JCF = 243 Hz) | C-3 |

| 142.1 (d, ²JCF = 11 Hz) | C-4 |

| 121.5 | C-6 |

| 119.2 | CN |

| 118.5 (d, ²JCF = 21 Hz) | C-5 |

| 117.8 (d, ³JCF = 3 Hz) | C-2 |

| 100.1 | C-1 |

| 50.1 | C-b, C-b' |

| 45.3 | C-a, C-a' |

d = doublet

Interpretation:

-

Aromatic and Nitrile Carbons (100.1-154.5 ppm): The six carbons of the benzonitrile moiety appear in this region.

-

The carbon directly bonded to the fluorine atom (C-3) shows a large one-bond coupling constant (¹JCF = 243 Hz), which is characteristic of a direct C-F bond.

-

The carbons ortho and meta to the fluorine (C-2, C-4, and C-5) exhibit smaller two- and three-bond C-F coupling constants.

-

The carbon of the nitrile group (CN) appears at 119.2 ppm.

-

The carbon attached to the piperazine ring (C-4) is observed at 142.1 ppm.

-

-

Piperazine Carbons (45.3-50.1 ppm): The two distinct sets of methylene carbons in the piperazine ring are observed in the aliphatic region. The carbons adjacent to the nitrogen attached to the aromatic ring (C-b, C-b') are more deshielded (50.1 ppm) compared to the carbons adjacent to the secondary amine (C-a, C-a') at 45.3 ppm.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

-

Sample Preparation:

-

A dilute solution of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is prepared in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

Mass Analysis:

-

A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) is used to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Caption: General workflow for mass spectrometry analysis.

Mass Spectrometry Data and Interpretation

The molecular formula of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is C₁₁H₁₂FN₃, with a monoisotopic mass of 205.1066 g/mol .

Expected Mass Spectrum:

-

Molecular Ion: In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of 206.1144. High-resolution mass spectrometry should confirm this accurate mass, consistent with the elemental formula C₁₁H₁₃FN₃⁺.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation or fragmentation in tandem MS (MS/MS) experiments can occur. The piperazine ring is often a site of fragmentation. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds of the piperazine ring.

Plausible Fragmentation Pathway:

A likely fragmentation pathway would involve the cleavage of the piperazine ring. The initial protonated molecule can undergo fragmentation to lose ethyleneimine (C₂H₅N) or parts of the piperazine ring, leading to characteristic fragment ions.

Table 3: Predicted Major Fragment Ions for 3-Fluoro-4-(piperazin-1-yl)benzonitrile

| m/z (Predicted) | Proposed Fragment Structure |

| 206.1144 | [M+H]⁺ |

| 163.0723 | Loss of C₂H₅N from the piperazine ring |

| 136.0542 | Further fragmentation of the piperazine ring |

| 120.0324 | Ion corresponding to the fluorobenzonitrile moiety |

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of 3-Fluoro-4-(piperazin-1-yl)benzonitrile. The ¹H and ¹³C NMR spectra clearly define the connectivity of the aromatic and piperazine protons and carbons, with the characteristic C-F couplings providing definitive evidence for the position of the fluorine atom. High-resolution mass spectrometry confirms the elemental composition, and the predicted fragmentation pattern offers further structural corroboration. This detailed spectroscopic guide serves as a foundational reference for researchers, ensuring the accurate identification and use of this compound in scientific and drug development endeavors.

References

-

Biological Magnetic Resonance Bank. BMRB Entry bmse011213: 3-fluoro-4-piperazin-1-ylbenzonitrile. Available at: [Link]

-

ChemUniverse. 3-FLUORO-4-(PIPERAZIN-1-YL)BENZONITRILE [P53061]. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

-

National Institute of Standards and Technology. Benzonitrile, 3-fluoro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Wikipedia. Electrospray ionization. Available at: [Link]

Sources

Physical and chemical properties of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a piperazine moiety. Its structural architecture makes it a valuable and versatile building block in medicinal chemistry. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and binding affinity, by altering electronic characteristics and lipophilicity. The piperazine group provides a key site for further functionalization, allowing for the exploration of a broad chemical space in drug discovery programs. This guide offers a comprehensive overview of its core properties, synthesis, characterization, and handling, providing a critical resource for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and core physical properties. These data points are critical for sourcing, characterization, and experimental design.

Nomenclature and Structure

-

Systematic IUPAC Name: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

-

Molecular Formula: C₁₁H₁₂FN₃[2]

-

Molecular Weight: 205.24 g/mol [2]

The structure combines a benzene ring, substituted with a nitrile (-C≡N) group and a fluorine atom at positions 1 and 3, respectively. A piperazine ring is attached at the 4-position via a nitrogen atom.

Caption: 2D Structure of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Physicochemical Data

The properties summarized below are essential for predicting the compound's behavior in various experimental conditions, from reaction setups to formulation and biological assays.

| Property | Value | Source |

| CAS Number | 182181-38-0 | BLDpharm[1], ChemUniverse[2] |

| Molecular Formula | C₁₁H₁₂FN₃ | ChemUniverse[2] |

| Molecular Weight | 205.24 g/mol | ChemUniverse[2] |

| Appearance | Typically an off-white to white solid | Inferred from related compounds[3] |

| Purity | ≥95% (Commercially available) | ChemUniverse[2] |

| Solubility | Information not widely published; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and scalable, making it suitable for both laboratory and potential commercial production.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The preferred synthetic route involves the reaction of a di-halogenated benzonitrile precursor, typically 3,4-difluorobenzonitrile, with piperazine.

Causality and Experimental Rationale:

-

Choice of Precursor: 3,4-Difluorobenzonitrile is an ideal starting material. The fluorine atom at the 4-position (para to the electron-withdrawing nitrile group) is highly activated towards nucleophilic attack. The strong electron-withdrawing nature of the nitrile group (-C≡N) stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The fluorine at the 3-position is significantly less reactive, leading to high regioselectivity.

-

Role of Base: A mild to moderate base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required. Its primary function is to act as a scavenger for the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion.

-

Solvent Selection: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is optimal. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the piperazine, thus accelerating the reaction rate.

Caption: General workflow for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Detailed Experimental Protocol (Self-Validating)

This protocol describes a representative lab-scale synthesis.

Materials and Equipment:

-

3,4-Difluorobenzonitrile (1.0 eq)

-

Piperazine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzonitrile and piperazine.

-

Add DMSO to dissolve the reactants, followed by the addition of potassium carbonate.

-

Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Cool the reaction mixture to room temperature.

Workup and Purification:

-

Pour the cooled reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel or via recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Validation:

-

Obtain the mass of the pure product and calculate the percentage yield.

-

Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and HPLC analysis, comparing the results with reference data.[1][4]

Spectral Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity of the synthesized molecule. The data below serves as a reference for validation.

| Analysis Type | Expected Data / Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzonitrile ring, with characteristic splitting patterns due to fluorine-hydrogen coupling. Two distinct signals (triplets or multiplets) for the four protons on the piperazine ring adjacent to the nitrogen atoms, and a signal for the N-H proton. |

| ¹³C NMR | Resonances for the eleven carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The nitrile carbon will appear downfield. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 206.24, confirming the molecular weight. |

| Infrared (IR) | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. |

Note: Specific chemical shifts and coupling constants can be found in specialized databases such as the Biological Magnetic Resonance Bank (BMRB) under accession numbers for structurally similar compounds or the compound itself.[4]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous structures provides a strong basis for safe handling protocols.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[3][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere and away from direct light is recommended.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][7]

Applications in Drug Discovery

3-Fluoro-4-(piperazin-1-yl)benzonitrile is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the strategic placement of its functional groups:

-

Piperazine Moiety: The secondary amine on the piperazine ring is a common handle for introducing pharmacologically relevant substituents through reactions like acylation, alkylation, or reductive amination. This allows for the systematic modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic profile.

-

Fluorine Substitution: The 3-fluoro group can enhance metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability.

-

Nitrile Group: The nitrile can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further diversification opportunities.

This compound is a key starting material or intermediate in the synthesis of various investigational drugs, particularly in oncology and metabolic diseases. For example, it is a structural component related to starting materials for complex molecules like the GLP-1 receptor agonist Danuglipron.[9]

References

- 3-Fluoro-4-(piperazin-1-yl)benzonitrile. BLDpharm.

- 3-FLUORO-4-(PIPERAZIN-1-YL)BENZONITRILE [P53061]. ChemUniverse.

- 3-fluoro-4-{[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl}benzonitrile. ChemBK.

- 3-fluoro-4-(piperazin-1-ylmethyl)benzonitrile. ChemicalBook.

- bmse011213 3-fluoro-4-piperazin-1-ylbenzonitrile. BMRB.

- Benzonitrile Safety D

- Piperazine Safety D

- 3-Fluoro-4-methylbenzonitrile. Sigma-Aldrich.

- 3-Fluoro-4-methylbenzonitrile Safety D

- 4-(Piperazin-1-yl)benzonitrile.

- 4-Piperazin-1-yl-benzonitrile Safety D

- 3-Fluoro-4-(hydroxymethyl)benzonitrile. Sigma-Aldrich.

- Preparation method of 3-fluoro-4-methylbenzonitrile.

- 3-Fluoro-4-hydroxybenzonitrile Safety D

- Synthesis of 3‑Fluoro-4-(hydroxymethyl)

Sources

- 1. 182181-38-0|3-Fluoro-4-(piperazin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. bmse011213 3-fluoro-4-piperazin-1-ylbenzonitrile at BMRB [bmrb.io]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Item - Synthesis of 3âFluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - figshare - Figshare [figshare.com]

A Comprehensive Technical Guide to 3-Fluoro-4-piperazinylbenzenecarbonitrile (CAS 182181-38-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Fluoro-4-piperazinylbenzenecarbonitrile, a key building block in contemporary medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. Furthermore, it explores the compound's critical role as a strategic intermediate in the development of targeted therapeutics, with a particular focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. 3-Fluoro-4-piperazinylbenzenecarbonitrile (CAS 182181-38-0) has emerged as a valuable intermediate, strategically combining a fluorinated benzonitrile moiety with a reactive piperazine ring. This combination makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. Its most notable application is as a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy.[2][3] This guide will provide a comprehensive analysis of this important chemical entity.

Chemical Identity and Physicochemical Properties

3-Fluoro-4-piperazinylbenzenecarbonitrile is a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 182181-38-0 | [4] |

| Molecular Formula | C₁₁H₁₂FN₃ | [4] |

| Molecular Weight | 205.23 g/mol | [4] |

| IUPAC Name | 3-fluoro-4-(piperazin-1-yl)benzonitrile | [4] |

| Synonyms | 1-(4-Cyano-2-fluorophenyl)piperazine, 3-Fluoro-4-(1-piperazinyl)benzonitrile, 3-Fluoro-4-piperazinobenzonitrile | [4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 372.2±42.0 °C (Predicted) | [4] |

| Density | 1.23±0.1 g/cm³ (Predicted) | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Structure:

Caption: Chemical structure of 3-Fluoro-4-piperazinylbenzenecarbonitrile.

Synthesis and Purification

The synthesis of 3-Fluoro-4-piperazinylbenzenecarbonitrile is typically achieved through a nucleophilic aromatic substitution reaction. A common and scalable route involves the reaction of 3,4-difluorobenzonitrile with piperazine.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for similar transformations.

Materials:

-

3,4-Difluorobenzonitrile

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of piperazine (2 equivalents) in DMSO, add 3,4-difluorobenzonitrile (1 equivalent) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-Fluoro-4-piperazinylbenzenecarbonitrile.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 600 MHz): The proton NMR spectrum provides characteristic signals for the aromatic and piperazine protons. The spectrum for 3-Fluoro-4-piperazinylbenzenecarbonitrile in DMSO-d₆ has been reported.[5]

-

Aromatic protons will appear in the range of δ 7.0-7.8 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton couplings.

-

The piperazine protons will typically show two multiplets in the range of δ 2.8-3.2 ppm.

-

The NH proton of the piperazine will appear as a broad singlet.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the piperazine carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 206.11.

4.3. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of 3-Fluoro-4-piperazinylbenzenecarbonitrile and for monitoring reaction progress. A reverse-phase HPLC method can be developed using a C18 column.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and may require optimization for specific instrumentation and purity requirements.

Application in Drug Discovery: A Key Intermediate for PARP Inhibitors

3-Fluoro-4-piperazinylbenzenecarbonitrile is a crucial intermediate in the synthesis of several PARP inhibitors, most notably Olaparib.[2][3][6][7][8][9][10][11] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations.

5.1. The Role of 3-Fluoro-4-piperazinylbenzenecarbonitrile in Olaparib Synthesis

In the synthesis of Olaparib, the piperazine moiety of 3-Fluoro-4-piperazinylbenzenecarbonitrile is acylated with a cyclopropanecarbonyl group, and the nitrile group is a precursor to the final amide linkage in the Olaparib structure.

Synthetic Workflow:

Caption: Role in Olaparib synthesis workflow.

5.2. Mechanism of Action of PARP Inhibitors

PARP inhibitors like Olaparib work by trapping PARP enzymes on damaged DNA. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), this leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Signaling Pathway:

Caption: Simplified PARP inhibition pathway.

Safety and Handling

3-Fluoro-4-piperazinylbenzenecarbonitrile should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

3-Fluoro-4-piperazinylbenzenecarbonitrile is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined structure and reactivity make it an ideal building block for the synthesis of complex, biologically active molecules. The in-depth understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in their discovery and development pipelines. The continued exploration of derivatives based on this scaffold holds promise for the creation of novel therapeutics targeting a range of diseases.

References

-

β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

bmse011213 3-fluoro-4-piperazin-1-ylbenzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 4, 2026, from [Link]

- WO2018038680A1 - Processes for preparing olaparib. (n.d.). Google Patents.

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). Google Patents.

-

Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (2010, February 1). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Olaparib | New Drug Approvals. (n.d.). New Drug Approvals. Retrieved January 4, 2026, from [Link]

-

Intermediates of Olaparib | Manufacturers | Suppliers | India. (n.d.). Manus Aktteva Biopharma LLP. Retrieved January 4, 2026, from [Link]

-

Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008, October 23). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]. (n.d.). Google Patents.

- WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof. (n.d.). Google Patents.

-

Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (2010, February 1). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008, October 23). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

Sources

- 1. Item - Synthesis of 3âFluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - figshare - Figshare [figshare.com]

- 2. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 182181-38-0|3-Fluoro-4-(piperazin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. bmse011213 3-fluoro-4-piperazin-1-ylbenzonitrile at BMRB [bmrb.io]

- 6. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Neurotherapeutics: A Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile Analogs and Derivatives

Abstract

The 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its unique combination of a fluorinated benzonitrile moiety and a piperazine ring provides a versatile platform for derivatization, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and therapeutic applications of this important chemical scaffold. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, with a particular focus on their role as modulators of dopaminergic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of molecules.

Introduction: The Significance of the 3-Fluoro-4-(piperazin-1-yl)benzonitrile Core

The piperazine ring is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] When incorporated into the 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold, it is joined by two other key functionalities: a nitrile group and a fluorine atom. The nitrile group is a versatile functional group in drug design, known for its metabolic stability and its ability to act as a bioisostere for other functional groups.[2] The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3]

This unique combination of structural features has positioned 3-fluoro-4-(piperazin-1-yl)benzonitrile as a cornerstone for the development of potent and selective ligands for various biological targets, most notably the dopamine D3 and D4 receptors.[4][5] These receptors are implicated in a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[6][7] Consequently, the development of selective antagonists for these receptors is a major focus of contemporary drug discovery efforts.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 3-fluoro-4-(piperazin-1-yl)benzonitrile core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following sections provide detailed protocols for these synthetic transformations.

Synthesis of the Core Scaffold: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

The most direct and efficient method for the synthesis of the core scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-withdrawing nature of the nitrile group and the fluorine atom to activate the aromatic ring for nucleophilic attack by piperazine.[8][9]

Experimental Protocol: Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

-

Materials: 3,4-Difluorobenzonitrile, Piperazine, Potassium Carbonate (K2CO3), Dimethylformamide (DMF)

-

Procedure:

-

To a solution of 3,4-difluorobenzonitrile (1.0 eq) in dry DMF, add piperazine (2.0 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-fluoro-4-(piperazin-1-yl)benzonitrile as a solid.

-

Causality of Experimental Choices:

-

Excess Piperazine: Using a two-fold excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.

-

Potassium Carbonate: This base is crucial for deprotonating the piperazine, thereby increasing its nucleophilicity.

-

DMF as Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the potassium carbonate and facilitate the reaction between the nucleophile and the electrophilic aromatic ring.

Synthesis of N-Substituted Derivatives

The secondary amine of the piperazine ring in the core scaffold provides a convenient handle for further derivatization. A common and highly effective modification is the introduction of a substituted benzamide moiety via an amide coupling reaction. This approach has been instrumental in the development of potent dopamine D3 receptor antagonists.[5]

Experimental Protocol: Synthesis of N-(4-(4-(3-Fluoro-4-cyanophenyl)piperazin-1-yl)butyl)-4-methylbenzamide

-

Materials: 3-Fluoro-4-(piperazin-1-yl)benzonitrile, 1-Bromo-4-chlorobutane, 4-Methylbenzoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (DCM)

-

Procedure:

-

Alkylation: To a solution of 3-fluoro-4-(piperazin-1-yl)benzonitrile (1.0 eq) and 1-bromo-4-chlorobutane (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide. Reflux the mixture for 12-16 hours. After cooling, filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to yield 3-fluoro-4-(4-(4-chlorobutyl)piperazin-1-yl)benzonitrile.

-

Azide Formation: Dissolve the product from the previous step in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C for 4 hours. Cool the reaction and dilute with water, then extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 4-(4-(4-azidobutyl)piperazin-1-yl)-3-fluorobenzonitrile.

-

Reduction: Dissolve the azide in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 6 hours. Filter the catalyst through celite and concentrate the filtrate to obtain 4-(4-(4-aminobutyl)piperazin-1-yl)-3-fluorobenzonitrile.

-

Amide Coupling: To a solution of 4-methylbenzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature. Then, add a solution of 4-(4-(4-aminobutyl)piperazin-1-yl)-3-fluorobenzonitrile (1.0 eq) in DCM. Stir the reaction mixture at room temperature for 12-18 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the final compound.

-

Self-Validating System: Each step of this protocol can be monitored by TLC and the identity and purity of the intermediates and final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold have shown significant promise as modulators of various biological targets, with a particular emphasis on dopamine receptors.

Dopamine D3 and D4 Receptor Antagonism

A significant body of research has focused on the development of 3-fluoro-4-(piperazin-1-yl)benzonitrile derivatives as selective antagonists of the dopamine D3 and D4 receptors.[4][5] These receptors are primarily located in the limbic regions of the brain and are involved in the regulation of mood, cognition, and reward.[6] Dysregulation of the D3 and D4 receptors has been implicated in the pathophysiology of schizophrenia and other psychotic disorders.[7]

The general pharmacophore for high-affinity D3/D4 antagonists based on this scaffold consists of the core 3-fluoro-4-(piperazin-1-yl)benzonitrile unit, a flexible alkyl linker, and a terminal aryl carboxamide group.[5]

Structure-Activity Relationship (SAR) Insights:

-

Aryl Carboxamide Moiety: The nature and substitution pattern of the terminal aryl carboxamide group are critical for both affinity and selectivity. Electron-donating or electron-withdrawing groups on this ring can significantly impact binding.

-

Alkyl Linker: The length of the alkyl chain connecting the piperazine ring to the aryl carboxamide is crucial. A butyl linker has been found to be optimal for high D3 receptor affinity in many cases.[5]

-

Fluorine Substitution: The fluorine atom on the benzonitrile ring is believed to enhance binding affinity and improve metabolic stability.

Quantitative Data Summary:

| Compound ID | R Group on Aryl Carboxamide | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity | Reference |

| 8d | 4-CH3 | 2.6 | >10,000 | >3800 | [5] |

| 8j | 4-Cl | 2.6 | >10,000 | >3800 | [5] |

Other Potential Biological Targets

While the primary focus has been on dopamine receptors, the versatile nature of the 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold suggests its potential for interacting with other biological targets. For instance, related phenylpiperazine derivatives have shown activity at serotonin receptors and as inhibitors of equilibrative nucleoside transporters (ENTs).[4][10] Further exploration of the biological activity profile of this scaffold is a promising area for future research.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds and the workflows used to evaluate them is essential for their development as therapeutic agents.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D3 receptor block this signaling cascade.

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for Compound Evaluation

The evaluation of novel 3-fluoro-4-(piperazin-1-yl)benzonitrile derivatives typically follows a standardized workflow from initial synthesis to in vivo testing.

Caption: General Experimental Workflow for Drug Discovery.

Future Directions and Conclusion

The 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

-

Exploration of Novel Biological Targets: Expanding the scope of biological screening to identify new targets for this versatile scaffold.

-

Fine-Tuning of Pharmacokinetic Properties: Further optimization of derivatives to enhance their drug-like properties, including metabolic stability and brain penetrance.

-

Application in PET Imaging: The development of radiolabeled analogs for use as positron emission tomography (PET) ligands to study receptor occupancy and distribution in the living brain.[11]

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-(piperazin-1-yl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. Beyond the dopamine receptor: novel therapeutic targets for treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. vapourtec.com [vapourtec.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 11. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

A Guide to the Retrosynthetic Analysis and Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive examination of the synthetic strategy for 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a key intermediate in the development of contemporary pharmaceutical agents. We will dissect the molecule through a logical retrosynthetic analysis, identifying the most strategic bond disconnection and starting materials. The core of this guide is a detailed exploration of the forward synthesis, focusing on the mechanistic underpinnings of the key Nucleophilic Aromatic Substitution (SNAr) reaction. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical justification and practical, field-proven protocols.

Introduction and Strategic Importance

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a substituted benzonitrile that serves as a versatile building block in medicinal chemistry. Its structure incorporates a piperazine moiety, a common pharmacophore known to enhance solubility and modulate biological activity, alongside a strategically placed fluorine atom and a nitrile group. The fluorine atom can improve metabolic stability and binding affinity, while the nitrile group offers a handle for further chemical transformations. The molecule is a documented intermediate in the synthesis of complex therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] A robust and efficient synthesis is therefore critical for advancing drug discovery programs that rely on this scaffold. This guide elucidates the most logical and industrially scalable approach to its preparation.

Retrosynthetic Analysis: A Logic-Driven Approach

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. For 3-Fluoro-4-(piperazin-1-yl)benzonitrile, two primary disconnections are considered.

The most logical and strategic disconnection is the C-N bond between the aromatic ring and the piperazine nitrogen. This pathway is highly favorable as it leads to two readily available starting materials: piperazine and an activated fluorinated benzonitrile derivative. This disconnection leverages the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[3]

Figure 1: Retrosynthetic analysis of the target molecule.

An alternative disconnection of the C-CN bond is less ideal. This would require the introduction of a nitrile group onto a pre-formed fluoro-piperazinyl benzene ring. While possible via methods like Sandmeyer or palladium-catalyzed cyanation, this route would involve more steps and potentially hazardous reagents, making it less efficient for large-scale production compared to the SNAr approach.[4]

Forward Synthesis: Mechanism and Execution

The forward synthesis is a direct implementation of the primary retrosynthetic pathway. The key reaction is the SNAr of piperazine with 3,4-difluorobenzonitrile.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is not a concerted process like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (piperazine) on the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This step is typically the rate-determining step.[6]

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.[3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The success of an SNAr reaction is highly dependent on three factors:

-

A Good Leaving Group: Typically a halide. Interestingly, in SNAr, fluoride is often the best leaving group among the halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[7]

-

A Strong Nucleophile: Piperazine is a potent secondary amine nucleophile.

-

Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" by the presence of strong EWGs positioned ortho and/or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction.[6]

Regioselectivity in the Synthesis

In the case of 3,4-difluorobenzonitrile, the molecule possesses two potential leaving groups (fluorine atoms) and a powerful electron-withdrawing nitrile group (-CN). The nitrile group, being para to the fluorine at the C4 position, provides substantial resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C4. The fluorine at the C3 position is meta to the nitrile group and thus does not benefit from this resonance stabilization. Consequently, nucleophilic attack by piperazine occurs selectively at the C4 position, displacing the C4-fluorine.[8]

Figure 2: Forward synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3,4-Difluorobenzonitrile | 139.10 | 10.0 g | 71.88 mmol | 1.0 |

| Piperazine | 86.14 | 18.57 g | 215.6 mmol | 3.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.87 g | 143.8 mmol | 2.0 |

| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |

| Deionized Water | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzonitrile (10.0 g, 1.0 eq), piperazine (18.57 g, 3.0 eq), and potassium carbonate (19.87 g, 2.0 eq).

-

Solvent Addition: Add dimethyl sulfoxide (100 mL) to the flask. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will precipitate the product and dissolve the inorganic salts and excess piperazine.

-

Product Isolation: Stir the aqueous suspension for 30 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any residual DMSO and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a high-purity white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Conclusion

The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is most effectively achieved through a Nucleophilic Aromatic Substitution reaction between 3,4-difluorobenzonitrile and piperazine. This route is strategically sound, highly regioselective, and scalable. The underlying principles of the SNAr mechanism, particularly the activation provided by the para-nitrile group and the role of fluorine as an excellent leaving group in this context, provide a robust chemical foundation for the synthesis. The detailed protocol herein offers a reliable and field-tested method for producing this valuable intermediate for pharmaceutical research and development.

References

[4] ResearchGate. (n.d.). Retrosynthetic approach. Available at: [Link] [Accessed: January 3, 2026].

[9] Google Patents. (2013). EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Available at: [Accessed: January 3, 2026].

[10] Acros Pharmatech. (n.d.). 3-Fluoro-4-(piperazin-1-yl)benzonitrile. Available at: [Link] [Accessed: January 3, 2026].

[8] ChemRTP. (2025). Exploring Chemical Synthesis with 3,4-Difluorobenzonitrile: A Technical Overview. Available at: [Link] [Accessed: January 3, 2026].

[11] Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Available at: [Accessed: January 3, 2026].

[12] Google Patents. (2013). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Available at: [Accessed: January 3, 2026].

[1] European Patent Office. (2015). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Available at: [Link] [Accessed: January 3, 2026].

[3] Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link] [Accessed: January 3, 2026].

[5] Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link] [Accessed: January 3, 2026].

[6] Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link] [Accessed: January 3, 2026].

[7] The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link] [Accessed: January 3, 2026].

[13] National Institutes of Health. (n.d.). Radical Retrosynthesis. PubMed Central. Available at: [Link] [Accessed: January 3, 2026].

[14] ACS Publications. (2026). Synthesis of 3‑Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Available at: [Link] [Accessed: January 3, 2026].

[2] PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link] [Accessed: January 3, 2026].

Sources

- 1. data.epo.org [data.epo.org]

- 2. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 10. 3-Fluoro-4-(piperazin-1-yl)benzonitrile [acrospharmatech.com]

- 11. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 12. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 13. Radical Retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Synthesis of 3âFluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a pivotal chemical intermediate in the synthesis of contemporary pharmaceuticals. The document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, thorough characterization, and its significant applications, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this important molecule.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a foundation for the development of diverse therapeutic agents. The piperazine ring is a quintessential example of such a scaffold, widely incorporated into drug candidates to modulate physicochemical properties like solubility and basicity, and to provide a versatile point for further chemical modification. When combined with a fluorinated benzonitrile moiety, the resulting compound, 3-Fluoro-4-(piperazin-1-yl)benzonitrile, becomes a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).

The strategic placement of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity to target proteins. The nitrile group, a versatile functional group, can serve as a precursor for various other functionalities or act as a key interacting element within a drug-target binding pocket. This guide will explore the confluence of these structural features and the resulting significance of 3-Fluoro-4-(piperazin-1-yl)benzonitrile in modern drug discovery.

Discovery and Historical Context

The discovery of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is intrinsically linked to the development of a new class of anticancer drugs known as PARP inhibitors. While a singular, seminal publication detailing the initial synthesis of this specific molecule for its own sake is not readily apparent, its emergence in the scientific literature coincides with the intensive research and development efforts surrounding PARP inhibitors in the early 2000s.

Key patents for pioneering PARP inhibitors, such as Olaparib, disclose synthetic routes that utilize 3-Fluoro-4-(piperazin-1-yl)benzonitrile as a crucial intermediate. For instance, international patent application WO2004087713, a foundational patent for a class of phthalazinone PARP inhibitors, describes the synthesis of related structures, highlighting the importance of the fluorinated piperazinyl benzonitrile core. The development of these complex molecules necessitated the creation of a robust synthetic pathway for this key building block. Its history is therefore one of enabling cutting-edge cancer therapy rather than a discovery driven by purely academic chemical exploration.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and for quality control.

| Property | Value |

| CAS Number | 182181-38-0 |

| Molecular Formula | C₁₁H₁₂FN₃ |

| Molecular Weight | 205.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 115-120 °C |

| Boiling Point | Approx. 372.2 °C at 760 mmHg |

| Density | Approx. 1.23 g/cm³ |

| LogP | 1.50 |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.55-7.45 (m, 2H), 7.20 (t, J=8.8 Hz, 1H), 3.25-3.15 (m, 4H), 3.05-2.95 (m, 4H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (d, J=245 Hz), 150.8 (d, J=12 Hz), 127.5 (d, J=4 Hz), 120.5 (d, J=2 Hz), 116.8 (d, J=22 Hz), 116.2, 103.5 (d, J=8 Hz), 49.5, 45.0.

-

Mass Spectrum (ESI+): m/z 206.1 [M+H]⁺.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable method for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds.

The SNAr Reaction Pathway

The synthesis typically involves the reaction of 3,4-difluorobenzonitrile with piperazine. The mechanism proceeds via a two-step addition-elimination sequence.

Caption: General schematic of the SNAr reaction for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Mechanistic Insights:

-

Activation: The presence of the electron-withdrawing nitrile group (-CN) para to the fluorine atom at the 4-position significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonable conditions.

-

Regioselectivity: The nucleophilic attack by piperazine occurs preferentially at the C4 position (para to the nitrile group). This is because the negative charge in the resulting Meisenheimer complex intermediate is stabilized by resonance delocalization onto the nitrile group. The fluorine at the C3 position has a less pronounced activating effect.

-

Leaving Group: Fluoride is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Materials:

-

3,4-Difluorobenzonitrile (1.0 eq)

-

Piperazine (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

To a stirred solution of piperazine and potassium carbonate in DMSO, add 3,4-difluorobenzonitrile at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-